Stereochemical Identity and Predicted Solid-State Properties vs. N-Methyl Analog
The (E)-stereoisomer of N-benzyl-2-phenylethene-1-sulfonamide is distinguished from its N-methyl analog by a significantly higher predicted melting point. The N-benzyl derivative (this compound) has a predicted melting point of 154.6 °C , while the (E)-N-methyl-2-phenylethene-1-sulfonamide has an experimentally determined melting point of 107-108 °C . This 47 °C difference in solid-state transition temperature indicates a stronger crystal lattice energy for the benzyl-substituted compound, which can influence its handling, purification, and formulation in downstream applications.
| Evidence Dimension | Melting Point (Solid-State Thermal Property) |
|---|---|
| Target Compound Data | 154.6 °C (Predicted) |
| Comparator Or Baseline | (E)-N-methyl-2-phenylethene-1-sulfonamide: 107-108 °C (Measured) |
| Quantified Difference | Δ = +47 °C (Predicted vs. Measured) |
| Conditions | Target data from MPBPWIN v1.42 estimation; comparator data experimentally determined. |
Why This Matters
A higher melting point can simplify solid handling and purification, reducing the risk of degradation or unintended melting during storage and processing relative to lower-melting analogs.
